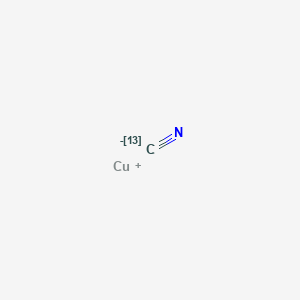
Azanylidyne(113C)methane;copper(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanylidyne(113C)methane;copper(1+) is a chemical compound with the molecular formula CCuN and a molecular weight of 91.55 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azanylidyne(113C)methane;copper(1+) typically involves the reaction of azanylidyne with copper ions under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of copper salts and organic solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of Azanylidyne(113C)methane;copper(1+) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Azanylidyne(113C)methane;copper(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of copper.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where ligands or other groups replace the azanylidyne group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper, while substitution reactions can produce a variety of copper complexes.
Scientific Research Applications
Azanylidyne(113C)methane;copper(1+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in industrial processes, such as in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Azanylidyne(113C)methane;copper(1+) involves its interaction with molecular targets and pathways. The compound can bind to specific biomolecules, altering their function and activity. This interaction can lead to various biological effects, such as antimicrobial activity or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Azanylidyne(113C)methane;copper(1+) include other copper complexes with different ligands, such as:
- Azanylidyne(113C)methane;copper(2+)
- Azanylidyne(113C)methane;copper(3+)
- Azanylidyne(113C)methane;copper(0)
Uniqueness
Azanylidyne(113C)methane;copper(1+) is unique due to its specific ligand and oxidation state, which confer distinct chemical and biological properties.
Properties
CAS No. |
93596-81-7 |
|---|---|
Molecular Formula |
CCuN |
Molecular Weight |
89.56 g/mol |
IUPAC Name |
copper(1+);cyanide |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1 |
InChI Key |
DOBRDRYODQBAMW-UHFFFAOYSA-N |
SMILES |
[C-]#N.[Cu+] |
Isomeric SMILES |
[13C-]#N.[Cu+] |
Canonical SMILES |
[C-]#N.[Cu+] |
Synonyms |
Copper(I) cyanide-13C; Cuprous Cyanide-13C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


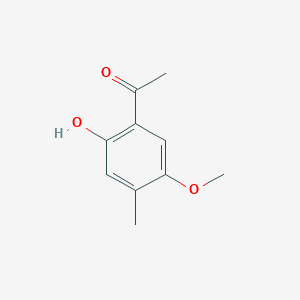
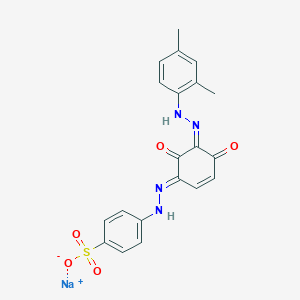




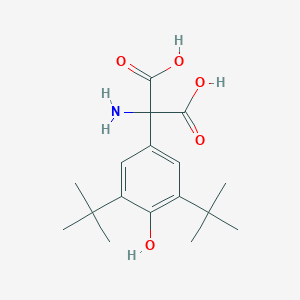
![(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,4,4-trimethylpentan-2-amine](/img/structure/B128358.png)
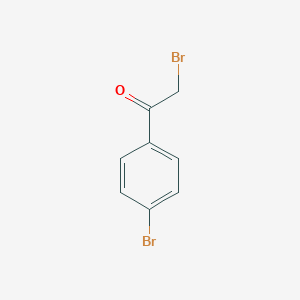
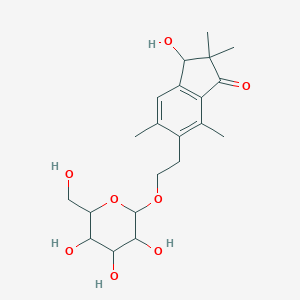

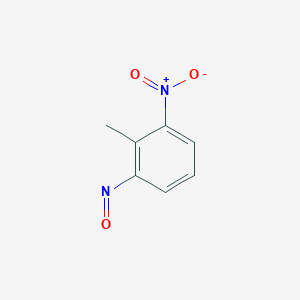

![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)
